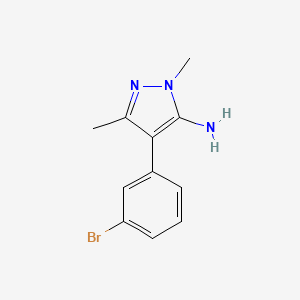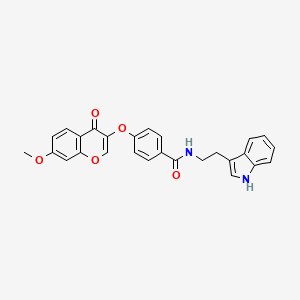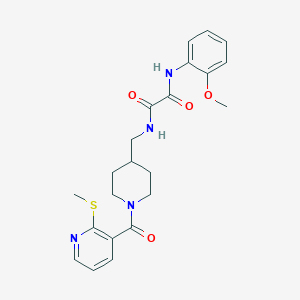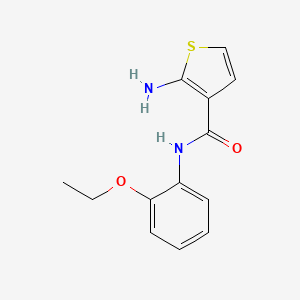![molecular formula C12H9ClN4S B2999787 1-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1H-1,2,4-triazole CAS No. 133767-51-8](/img/structure/B2999787.png)
1-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a triazole derivative . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Triazoles are synthesized through a variety of methods. One common method involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This method is known for its high regioselectivity, good functional group tolerance, and a wide substrate scope .
Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons .
Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions. For example, they can act as ligands to form coordination complexes with transition metal ions . They also show reactivity towards electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Physical And Chemical Properties Analysis
Triazoles are heterocyclic compounds that are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are stable against metabolic degradation .
Applications De Recherche Scientifique
Antifungal Applications
The compound has been identified for its potential antifungal applications. A study highlighted its pharmacologically relevant physicochemical properties, including solubility in different solvents and its preference for lipophilic delivery pathways in biological media, suggesting its use in antifungal therapies (Volkova, Levshin, & Perlovich, 2020).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of related compounds. For instance, isostructural compounds with modifications at the chlorophenyl and fluorophenyl positions have been synthesized, and their crystalline structures determined, providing insight into the molecular configuration and potential modifications for enhanced activity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Corrosion Inhibition
Another area of application is corrosion inhibition. A derivative of the 1,2,4-triazole class showed high efficiency in inhibiting corrosion of mild steel in acidic media, revealing its potential for industrial applications in protecting metals from corrosion (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Antibacterial and Antifungal Screening
The compound's framework has been utilized in synthesizing derivatives with notable antibacterial and antifungal activities. Studies show that modifications of this compound result in substances with moderate activity against pathogens such as Bacillus Subtilis and Escherichia Coli, pointing to its potential in developing new antimicrobial agents (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Synthesis of Energetic Salts
Furthermore, the compound has been investigated in the synthesis of energetic salts. These salts exhibit good thermal stability and relatively high density, making them of interest for applications in energetic materials (Wang, Gao, Ye, & Shreeve, 2007).
Mécanisme D'action
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known to exhibit multidirectional biological activity . They have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, they can form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy . For instance, the ability of a compound to form hydrogen bonds can improve its pharmacokinetic properties .
Result of Action
It’s known that 1,2,4-triazole derivatives can have a wide range of biological effects due to their ability to interact with multiple targets . For example, they have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
It’s known that various internal and external factors can influence the action of a compound, including genetics, viruses, drugs, diet, and smoking . These factors can cause abnormal cell proliferation, leading to the development of various diseases .
Orientations Futures
The development of more effective and potent triazole derivatives is one of the most clinical challenges in modern medicinal chemistry . Future research could focus on the synthesis and study of their antimicrobial, antioxidant and antiviral potential . The discovery and development of new classes of antibacterial agents to fight multidrug-resistant pathogens is also a future direction .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c13-10-3-1-9(2-4-10)11-6-18-12(16-11)5-17-8-14-7-15-17/h1-4,6-8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTPNNGDWGHZIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CN3C=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2999704.png)
![2-[(3-Chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2999705.png)

![(E)-2-hydroxy-N'-((4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)benzohydrazide](/img/structure/B2999707.png)

![Ethyl 5-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate](/img/structure/B2999711.png)

![3-chloro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2999715.png)




![5-(3-Amino-1H-indazol-6-yl)-1-[(3-chlorophenyl)methyl]pyridin-2-one](/img/structure/B2999726.png)
![2,8,10-trimethyl-N-(p-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2999727.png)